![molecular formula C11H17N3OS B2971528 (4-(Cyclopentylamino)-2-(methylthio)pyrimidin-5-yl)methanol CAS No. 211245-63-5](/img/structure/B2971528.png)
(4-(Cyclopentylamino)-2-(methylthio)pyrimidin-5-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Cyclopentylamino)-2-(methylthio)pyrimidin-5-yl)methanol, also known as CPAM, is a compound with a wide range of applications in the scientific research field. It is used in many areas of biochemistry, physiology, and medicine as a versatile chemical tool. CPAM is a unique compound due to its unique structure, which allows for its use in various laboratory experiments.
Aplicaciones Científicas De Investigación
Anticancer Activity
This compound has been studied for its potential as an anticancer agent. Derivatives of pyrazolo[3,4-d]pyrimidine, which share a similar core structure, have shown promising cytotoxicity against various cancer cell lines. These compounds can inhibit cell cycle progression and induce apoptosis in cancer cells, as well as activate caspase-3 and suppress NF-κB and IL-6 activation, which are crucial in cancer cell survival and proliferation .
CDK Inhibition
Compounds with a pyrimidine base are known to inhibit cyclin-dependent protein kinases (CDKs), particularly CDK12 and/or CDK13. These kinases are essential for cell cycle regulation, and their inhibition can lead to the suppression of tumor growth. Selective inhibition of CDKs by such compounds can be a therapeutic strategy for treating cancers and other proliferative disorders .
Cyclin K Degradation
In addition to inhibiting CDKs, these compounds can act as selective Cyclin K degraders. Cyclin K is a key signaling molecule required for CDK activation. By degrading Cyclin K, the compounds can exert additional cellular potency and selectivity, which is beneficial for targeting specific pathways in cancer therapy .
Neurodegenerative Disorders
The therapeutic applications of this compound extend to neurodegenerative disorders such as Alzheimer’s and Parkinson’s diseases. By modulating the activity of CDKs, the compound could potentially influence the progression of these diseases, which are characterized by abnormal protein kinases activity .
Cardiovascular Disorders
CDK inhibitors have also been implicated in the treatment of cardiovascular disorders like atherosclerosis. The role of CDKs in vascular smooth muscle cell proliferation suggests that their inhibition could help in stabilizing atherosclerotic plaques and preventing cardiovascular events .
Autoimmune Disorders
The immunomodulatory effects of CDK inhibition could be leveraged in the treatment of autoimmune disorders such as rheumatoid arthritis. By affecting the cell cycle and inflammatory pathways, these compounds may help in reducing the autoimmune response and alleviating symptoms .
Direcciones Futuras
- Biological Activity : Investigate its anticancer potential, as seen in related pyrimidine derivatives .
: Mishra, C. B., Mongre, R. K., Kumari, S., Jeong, D. K., & Tiwari, M. (2016). Synthesis, in vitro and in vivo anticancer activity of novel 1-(4-imino-1-substituted-1H-pyrazolo [3,4-d]pyrimidin-5(4H)-yl)urea derivatives. RSC Advances, 6(29), 24156-24165.
Propiedades
IUPAC Name |
[4-(cyclopentylamino)-2-methylsulfanylpyrimidin-5-yl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3OS/c1-16-11-12-6-8(7-15)10(14-11)13-9-4-2-3-5-9/h6,9,15H,2-5,7H2,1H3,(H,12,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKGVZNNJDXEJQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C(C(=N1)NC2CCCC2)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(Cyclopentylamino)-2-(methylthio)pyrimidin-5-yl)methanol |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.